6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, particularly as antibacterial agents. This compound features a quinoline core structure, which is fused with a cyclooctyl group, an ethyl group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould–Jacobs reaction, which involves the condensation of aniline derivatives with alkoxy methylenemalonic ester, followed by cyclization and decarboxylation . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including the preparation of intermediates such as ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate. These intermediates undergo further reactions, including cyclocondensation and hydrolysis, to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes. It inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Ciprofloxacin: A fluoroquinolone with a similar quinoline core structure but different substituents.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different substitution pattern on the quinoline ring.
Uniqueness: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclooctyl and ethyl substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones .
Properties
CAS No. |
55377-02-1 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-cyclooctyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO3/c1-2-21-13-17(20(23)24)19(22)16-12-15(10-11-18(16)21)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,23,24) |
InChI Key |
VOSVJYKKWHHLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCCC3)C(=O)O |
Origin of Product |
United States |
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